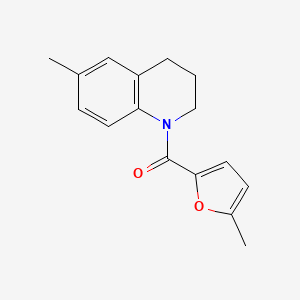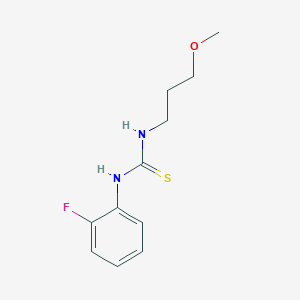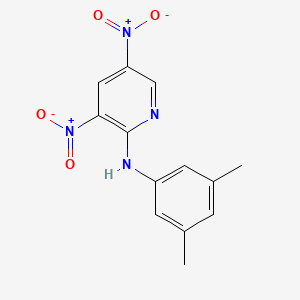
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline (MMFQ) is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MMFQ is a tetrahydroquinoline derivative that has a furan ring attached to its structure.
Mechanism of Action
The mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline exerts its therapeutic effects by modulating various signaling pathways such as the NF-kB pathway, PI3K/Akt pathway, and MAPK pathway. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its relatively simple synthesis method. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized in good yields using readily available starting materials. Another advantage of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its potential therapeutic applications in various diseases. However, one of the limitations of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline is its limited solubility in aqueous solutions. This can make it difficult to administer 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in vivo. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline.
Future Directions
There are several future directions for the study of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline. One direction is to optimize the synthesis method of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in vivo to determine its potential as a therapeutic agent. Furthermore, the development of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline analogs with improved solubility and potency is also an area of future research. Finally, the study of the mechanism of action of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline in various diseases is an important area of future research.
Synthesis Methods
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2-acetylfuran and 1,3-cyclohexanedione in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization to give the desired tetrahydroquinoline derivative. The yield of 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Scientific Research Applications
6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 6-methyl-1-(5-methyl-2-furoyl)-1,2,3,4-tetrahydroquinoline has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-5-7-14-13(10-11)4-3-9-17(14)16(18)15-8-6-12(2)19-15/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOBMMQKBFTDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(5-methylfuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171095.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)
![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
